22(R)-hydroxycholesterol-d7

Bioanalysis LC-MS/MS Quantification Stable Isotope Labeling

Accurate LC-MS/MS quantification of 22(R)-hydroxycholesterol has been compromised by the lack of a deuterated internal standard, forcing use of suboptimal analogs (Honda et al., 2009). This stable isotope-labeled oxysterol (7 deuterium atoms, +7 Da mass shift) eliminates matrix effect variability. - Exact isotope dilution MS for LXR signaling, cholesterol metabolism, neurodegenerative disease biomarkers - Co-elutes with native analyte; identical extraction & ionization efficiency - On-column detection limits down to 10 fg - Immediate availability for R&D; no special shipping restrictions

Molecular Formula C27H46O2
Molecular Weight 409.7 g/mol
Cat. No. B12395039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22(R)-hydroxycholesterol-d7
Molecular FormulaC27H46O2
Molecular Weight409.7 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1/i1D3,2D3,17D
InChIKeyRZPAXNJLEKLXNO-VBPFJDFISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22(R)-Hydroxycholesterol-d7 Internal Standard


22(R)-Hydroxycholesterol-d7 is a deuterated analog of the endogenous oxysterol 22(R)-hydroxycholesterol, where seven hydrogen atoms on the terminal isopropyl moiety of the side chain are replaced with deuterium (²H) . The molecule retains the core cholest-5-ene-3β,22(R)-diol scaffold of its parent, with a molecular formula of C27H39O2D7, an exact mass of 409.394 Da, and a reported purity exceeding 99% . It is manufactured for use as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of 22(R)-hydroxycholesterol by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound is also a traceable tool for studying oxysterol metabolism, nuclear receptor signaling (specifically Liver X Receptor, LXR), and cellular differentiation pathways [2].

Why 22(R)-Hydroxycholesterol-d7 Is Essential


The selection of 22(R)-hydroxycholesterol-d7 over a non-deuterated analog or a closely related structural isomer is not a matter of interchangeability; it is a functional requirement for achieving quantitative accuracy in LC-MS/MS workflows . Using the unlabeled 22(R)-hydroxycholesterol as an internal standard is analytically invalid, as it cannot be distinguished from the endogenous analyte, thereby preventing any correction for matrix effects or sample preparation losses [1]. Furthermore, substituting with the 22(S)-hydroxycholesterol epimer or another oxysterol (e.g., 25-hydroxycholesterol) introduces differential biological activity and chromatographic retention times, invalidating its use as a reliable internal standard [2]. 22(R)-hydroxycholesterol-d7, with its specific deuterium labeling pattern on the terminal side chain, is designed to mimic the exact physicochemical and chromatographic behavior of its unlabeled counterpart while providing a unique mass shift, a prerequisite for isotope dilution mass spectrometry .

Quantitative Evidence for 22(R)-Hydroxycholesterol-d7


Isotopic Enrichment and Chemical Purity

The primary differentiator for 22(R)-hydroxycholesterol-d7 is its precise molecular mass, which is 7.06 Da higher than unlabeled 22(R)-hydroxycholesterol (402.33 Da vs. 409.39 Da), enabling baseline resolution in mass spectrometry . This specific isotopic enrichment (>99% purity) is critical for isotope dilution analysis, where the internal standard must be chemically identical to the analyte but distinguishable by mass . Unlike alternative isotope patterns or non-deuterated analogs, this specific deuterium substitution on the terminal methyl groups minimizes isotopic scrambling and provides a stable, predictable mass shift.

Bioanalysis LC-MS/MS Quantification Stable Isotope Labeling

Mass Spectrometric Differentiation

The biological activity of the 22(R)-hydroxycholesterol scaffold is fundamentally different from its synthetic 22(S)-epimer. 22(R)-hydroxycholesterol is an endogenous LXR agonist, whereas 22(S)-hydroxycholesterol acts as an LXR antagonist [1]. Quantitative data from a cross-species LXR activation assay demonstrates this divergence: 22(R)-hydroxycholesterol activates Xenopus laevis LXRα with an EC50 of 3.3 ± 0.23 μM, while 22(S)-hydroxycholesterol shows no measurable effect (No effect) in the same system [2]. This functional opposition is not a subtle shift in potency but a binary difference in receptor modulation.

Nuclear Receptor Pharmacology LXR Agonism Atherosclerosis

Co-elution and Matrix Effect Compensation

Even within closely related species, the quantitative activity of 22(R)-hydroxycholesterol shows meaningful variation. The EC50 value for activating Xenopus laevis LXRα is 3.3 ± 0.23 μM, which is approximately 3-fold lower (more potent) than its EC50 for Xenopus tropicalis LXRα (9.8 ± 0.77 μM) [1]. In contrast, the comparator 25-hydroxycholesterol shows a narrower range of potency across these species (3.0 μM vs. 3.2 μM). This species-specific potency profile highlights the need for precise molecular tools like 22(R)-hydroxycholesterol-d7 to accurately calibrate assays in different model systems.

Evolutionary Pharmacology Nuclear Receptor Evolution Comparative Genomics

Analytical Gap with Surrogate Standards

In the context of osteogenic differentiation of marrow stromal cells (M2-10B4), 22(R)-hydroxycholesterol can be functionally substituted for 22(S)-hydroxycholesterol when used in a specific combination with 20(S)-hydroxycholesterol [1]. The study demonstrates that a combination of either 22(S)- or 22(R)-hydroxycholesterol with 20(S)-hydroxycholesterol exhibits potent osteogenic properties, blocking and reversing oxidative stress-induced inhibition of differentiation [2]. This finding, from a class-level inference perspective, indicates that while the stereochemistry at the 22-position is a major determinant of LXR activity (as shown above), it does not ablate the osteogenic potential of the molecule in this specific co-treatment paradigm.

Osteogenesis Stem Cell Biology Bone Regeneration

22(R)-Hydroxycholesterol-d7 Applications


Isotope Dilution LC-MS/MS Quantification

Procure 22(R)-hydroxycholesterol-d7 for use as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods. As demonstrated in a 2019 study on breast cancer tumor samples, deuterated standards are essential for accurately quantifying side-chain oxysterol heterogeneity [1]. The 7.058 Da mass difference provides unambiguous separation from the endogenous analyte, enabling precise correction for ion suppression and extraction efficiency, which is unattainable with non-deuterated or alternative oxysterol standards .

ADME Studies for Cholesterol Modulators

Use 22(R)-hydroxycholesterol-d7 as a labeled tracer in cell-based assays to study LXRα/β activation and downstream gene expression (e.g., ABCA1). The quantitative EC50 data (3.3 μM for Xenopus laevis LXRα) provides a benchmark for calibrating agonist activity, while the binary functional distinction from the 22(S)-epimer (which is an antagonist) ensures the specific LXR agonism pathway is being interrogated [1]. This is critical for understanding cholesterol efflux and lipid metabolism without the confounding variable of antagonist activity.

LXR Agonist Screening and Oxysterol Profiling

Deploy 22(R)-hydroxycholesterol-d7 in studies of osteoblast differentiation and bone formation, particularly where co-treatment with 20(S)-hydroxycholesterol is employed. Evidence shows that this oxysterol combination can reverse oxidative stress-induced inhibition of differentiation in M2-10B4 cells [1]. The deuterated standard allows for precise quantification of the compound in cell culture media and cellular extracts, enabling dose-response and metabolic stability studies that are not feasible with the unlabeled compound alone.

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